N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide
Description
N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide (CAS: 134672-77-8) is a halogenated amide derivative with the molecular formula C₁₃H₁₅ClF₂NO. Its structure features a 2,4-difluorobenzyl group attached to a 3-chloro-2,2-dimethylpropanamide backbone . The compound’s design incorporates both fluorine and chlorine substituents, which are known to enhance metabolic stability and lipophilicity, making it relevant for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-chloro-N-[(2,4-difluorophenyl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO/c1-12(2,7-13)11(17)16-6-8-3-4-9(14)5-10(8)15/h3-5H,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMBDIQWBZYDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381502 | |
| Record name | N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134672-77-8 | |
| Record name | N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzylamine with 3-chloro-2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2,4-difluorobenzylamine and 3-chloro-2,2-dimethylpropanoic acid .
Scientific Research Applications
N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide involves its interaction with specific molecular targets. The difluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, while the chloro and dimethylpropanamide groups contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects : The 2,4-difluorobenzyl group in the target compound provides a balance of lipophilicity and steric bulk compared to the trifluoromethyl group in , which increases electronegativity but may reduce solubility.
- Molecular Weight: The pyridyl-containing analog has a higher molecular weight (322.76 vs.
- Heterocyclic Modifications : The oxadiazole derivative introduces a rigid heterocycle, likely improving target binding affinity in cancer research.
Biological Activity
N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific cellular pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H14ClF2NO
- Molecular Weight : 243.71 g/mol
- CAS Number : 134672-77-8
This compound functions primarily as a RIP1 (Receptor-interacting protein kinase 1) inhibitor . RIP1 is involved in necroptosis and inflammation pathways. The inhibition of RIP1 can lead to reduced cellular necrosis and inflammatory responses, making this compound a candidate for therapeutic applications in conditions characterized by excessive cell death and inflammation .
Inhibition of Necroptosis
Research indicates that compounds similar to this compound effectively inhibit necroptosis in various cell types. The ability to modulate this pathway suggests potential applications in treating diseases where necroptosis is detrimental, such as neurodegenerative diseases and ischemic injuries .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical studies. By inhibiting RIP1, it reduces the release of pro-inflammatory cytokines and chemokines, thereby potentially alleviating symptoms in inflammatory diseases .
Study 1: RIP1 Inhibition in Cellular Models
In a study examining the effects of RIP1 inhibitors on cellular models of inflammation, this compound showed significant reductions in TNF-alpha-induced necroptosis. This suggests that the compound could be beneficial in conditions where TNF-alpha plays a critical role in disease pathology .
| Compound | Effect on Necroptosis | Cytokine Levels |
|---|---|---|
| This compound | Significant inhibition | Reduced TNF-alpha levels |
| Control | No effect | Elevated TNF-alpha levels |
Study 2: Therapeutic Potential in Neurodegeneration
Another study focused on the neuroprotective effects of RIP1 inhibitors, including this compound. It was found that treatment with this compound improved neuronal survival rates under stress conditions mimicking neurodegeneration. The results indicated a potential role for this compound in developing therapies for diseases like Alzheimer's and Parkinson's .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(2,4-difluorobenzyl)-3-chloro-2,2-dimethylpropanamide, and what reagents are critical for its preparation?
- Methodological Answer : The compound is typically synthesized via amide coupling between 3-chloro-2,2-dimethylpropanoic acid derivatives and 2,4-difluorobenzylamine. Key reagents include carbodiimides (e.g., DCC or EDC·HCl) and coupling agents like HOBt·H₂O to activate the carboxyl group . Triethylamine is often used to maintain a basic environment, enhancing reaction efficiency. For example, a procedure involving 2,4-difluorobenzylamine (0.168 mmol) and DCC (35 mg) yielded derivatives with confirmed structures via ¹H NMR .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using HPLC with ≥98% purity thresholds, as seen in related compounds (e.g., SML1445 in ). Structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify proton environments (e.g., methyl groups at δ ~1.4 ppm and aromatic fluorine signals) and mass spectrometry (e.g., molecular ion peaks matching C₁₃H₁₅ClF₂NO) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety measures include:
- PPE : Gloves, protective eyewear, and masks to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : Immediate eye rinsing with water for 15+ minutes if exposed (P305+P351) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates.
- Stoichiometry : A 1:1 molar ratio of acid and amine precursors minimizes side products .
- Temperature : Reactions at 0–25°C reduce thermal degradation.
Example: A 72% yield was achieved using EDC·HCl and HOBt·H₂O at 0°C .
Q. How do researchers resolve contradictions in reported purity data for this compound?
- Methodological Answer : Discrepancies arise from analytical method variations. To address this:
- Cross-Validation : Compare HPLC (e.g., C18 column, acetonitrile/water gradient) with LC-MS .
- Batch Analysis : Test multiple synthesis batches to identify consistency issues (e.g., residual solvents affecting purity) .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Methodological Answer : SAR studies involve:
- Analog Synthesis : Modifying the benzyl group (e.g., replacing fluorine with methoxy) to assess bioactivity changes .
- Biological Assays : Testing analogs against target enzymes (e.g., kinase inhibition) to correlate substituent effects with potency .
Q. How does the compound’s stability under acidic/basic conditions impact its application in drug discovery?
- Methodological Answer : Hydrolysis studies in pH 1–13 buffers reveal degradation pathways. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
